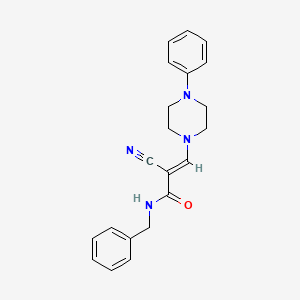

![molecular formula C15H23N3O2S B2547437 1-(Oxan-4-yl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea CAS No. 2097893-40-6](/img/structure/B2547437.png)

1-(Oxan-4-yl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 1-(Oxan-4-yl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea is a urea derivative, which is a class of compounds known for their wide range of biological activities. Urea derivatives are often explored for their potential as inhibitors or as therapeutic agents in various diseases. The specific structure of this compound suggests it may have unique interactions with biological targets due to the presence of the oxan-4-yl and thiophen-3-ylmethyl groups.

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of this compound, they do provide insight into the synthesis of related urea derivatives. For example, the synthesis of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives as inhibitors is described, which involves the introduction of lipophilic substituents to enhance potency . Similarly, the synthesis of N-substituted ureas with antimicrobial activity involves condensation reactions between chlorides of carbamidophosphoric acids and alcohols in the presence of a base . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of urea derivatives is critical in determining their biological activity. The papers describe the importance of substituents and their positions on the urea nucleus. For instance, methylation of certain nitrogen or oxygen substituents can dramatically reduce the potency of the compounds, indicating the significance of these functional groups in the activity of the molecule . The structure-activity relationship is further highlighted in the synthesis of flexible urea derivatives as acetylcholinesterase inhibitors, where the length of the spacer and the nature of the substituents are crucial for activity .

Chemical Reactions Analysis

The chemical reactivity of urea derivatives is influenced by their functional groups and overall structure. The papers suggest that the presence of certain substituents can enhance the reactivity of the compounds towards biological targets. For example, the presence of a lipophilic substituent can increase the potency of the compound as an inhibitor . Additionally, the flexibility of the spacer in acetylcholinesterase inhibitors can affect the interaction with the enzyme, which is a form of chemical reactivity at the biological level .

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, stability, and lipophilicity, are important for their biological function and potential as therapeutic agents. The papers do not provide specific details on the physical and chemical properties of this compound, but they do discuss the properties of similar compounds. For example, the diaryl urea derivatives were evaluated for their antiproliferative activity, which is related to their chemical properties and how they interact with cancer cell lines .

Applications De Recherche Scientifique

Urea and Thiourea Derivatives in Medicinal Chemistry

Urea and thiourea derivatives are prominent in drug design due to their unique hydrogen binding capabilities, which make them integral in forming drug-target interactions. These functionalities are incorporated in small molecules displaying a broad range of bioactivities. Research on various urea derivatives as modulators of biological targets, such as kinases, proteases, and epigenetic enzymes, underscores the significance of the urea moiety in medicinal chemistry. It stimulates its use as a structural motif in the rational design of new therapeutic agents (Jagtap et al., 2017).

Pyrrolidine in Drug Discovery

Pyrrolidine, a five-membered nitrogen heterocycle, is widely utilized in medicinal chemistry for treating human diseases. This saturated scaffold is favored due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage. The pyrrolidine ring and its derivatives, including pyrrolizines and pyrrolidine-2,5-diones, have been reported in bioactive molecules with target selectivity, demonstrating the importance of this scaffold in the design of new compounds with varied biological profiles (Li Petri et al., 2021).

Anion Binding with Urea and Thiourea Derivatives

The (thio)urea functional group is a prominent binding site in anion receptor chemistry, reflecting the widespread occurrence and functional importance of anions in biological and industrial processes. The simple synthesis of diverse (thio)urea derivatives and their ability to form two hydrogen bonds with anions, offering selectivity with anions of complementary geometry, highlights their significance in developing functional materials and anion sensors. This has led to their successful application in crystal engineering and the development of new organic molecules with various properties and applicability (Blažek Bregović et al., 2015).

Ureaform as a Slow Release Fertilizer

Ureaform, a condensation product of urea and formaldehyde, represents an application of urea derivatives in agriculture. Its slow nitrogen release, governed by microbial activity, highlights the potential of urea derivatives in improving fertility management and reducing pollution from agricultural practices. The versatility of the ureaform system demonstrates its significance in meeting the needs for sustainable agricultural practices (Alexander & Helm, 1990).

Propriétés

IUPAC Name |

1-(oxan-4-yl)-3-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2S/c19-15(16-13-2-6-20-7-3-13)17-14-1-5-18(10-14)9-12-4-8-21-11-12/h4,8,11,13-14H,1-3,5-7,9-10H2,(H2,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCGXTFNEKXAOAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)NC2CCOCC2)CC3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-1-butyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2547358.png)

![{1-[2-(3,4-Dichlorophenoxy)phenyl]ethyl}(methyl)amine hydrochloride](/img/structure/B2547360.png)

![5-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2547366.png)

![5-[(4-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-propylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2547367.png)

![3-[4-(Furan-2-carbonyl)piperazin-1-yl]-6-methylthiochromen-4-one](/img/structure/B2547368.png)

![1-(3'-methyl-1'-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2547369.png)

![Methyl 7-(3-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2547371.png)

![Ethyl 2-(2-(benzo[d]thiazole-6-carboxamido)thiazol-4-yl)acetate](/img/structure/B2547372.png)

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-3-phenylpropanamide](/img/structure/B2547373.png)

![3-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2547377.png)